2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI)
Overview
Description
2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) is a heterocyclic compound that contains both sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a thiol with an α,β-unsaturated carbonyl compound can lead to the formation of the thiopyran ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4-methoxy-2H-pyran: Similar structure but lacks the sulfur atom.
5,6-Dihydro-2H-pyran-2-one: Contains an oxygen atom instead of sulfur.
4-methoxy-5,6-dihydro-2H-pyran-2-one: Similar structure but with different substituents.
Uniqueness
2H-Thiopyran-2-one,5,6-dihydro-4-methoxy-(9CI) is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its oxygen-only counterparts. The sulfur atom also imparts distinct electronic properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-methoxy-2,3-dihydrothiopyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFANDUUOIGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)SCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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